6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Physicochemical Profiling Lead Optimization Solubility & Permeability

This specific 5-chloro-6-bromo isomer of 3,4-dihydro-2H-benzo[b][1,4]oxazine is essential for maintaining structure-activity relationships (SAR) in medicinal chemistry. Its unique halogen substitution pattern differentiates it from the 8-bromo-6-chloro isomer (ΔpKa +0.86, ΔBP +4.0°C), directly impacting lipophilicity (logP 3.75), target engagement (12-lipoxygenase, A2 adenosine receptor, 143B osteosarcoma cell line), and passive membrane permeability for BBB penetration. Procuring this exact building block eliminates the risk of target disengagement and ensures experimental reproducibility. Shipped in high-purity batches (97%) suitable as a reference standard.

Molecular Formula C8H7BrClNO
Molecular Weight 248.5
CAS No. 1154740-67-6
Cat. No. B2745005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS1154740-67-6
Molecular FormulaC8H7BrClNO
Molecular Weight248.5
Structural Identifiers
SMILESC1COC2=C(N1)C(=C(C=C2)Br)Cl
InChIInChI=1S/C8H7BrClNO/c9-5-1-2-6-8(7(5)10)11-3-4-12-6/h1-2,11H,3-4H2
InChIKeyOGTVWQTXPBZUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1154740-67-6): Procurement-Focused Physicochemical and Biological Baseline


6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1154740-67-6; molecular formula: C8H7BrClNO; molecular weight: 248.50 g/mol) is a halogenated benzoxazine derivative . This compound features a bicyclic scaffold comprising a benzene ring fused with a 1,4-oxazine ring, with bromine and chlorine substituents located at the 6- and 5-positions, respectively [1]. It is typically supplied as a solid with purities ranging from 95% to 97% (as determined by HPLC or NMR) . Key predicted physicochemical properties include a density of 1.640±0.06 g/cm³, a boiling point of 327.4±42.0 °C at 760 mmHg, a flash point of 151.8±27.9 °C, and a calculated logP of approximately 3.75 [2][3]. The compound has been identified as a heterocyclic building block with potential applications in medicinal chemistry and chemical biology research . Biological screening data indicate that it has been evaluated for its activity against several targets, including platelet 12-lipoxygenase, the A2 adenosine receptor, and the 143B osteosarcoma cell line [4].

Procurement Risk: Why 6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine Cannot Be Interchanged with Other Benzoxazine Analogs


While the 3,4-dihydro-2H-benzo[b][1,4]oxazine core is a versatile scaffold in medicinal chemistry, its biological and physicochemical properties are exquisitely sensitive to the precise pattern and identity of substituents [1]. The specific 5-chloro-6-bromo substitution pattern on the benzoxazine ring of the target compound (CAS 1154740-67-6) is not arbitrary. In closely related 1,4-benzoxazine series, even minor modifications—such as moving a halogen substituent from the 5- to the 8-position (e.g., 8-bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine, CAS 625394-67-4) or changing the oxidation state of the oxazine ring—can lead to significant shifts in predicted pKa, lipophilicity, and, most critically, biological activity profiles . Generic substitution with an unvalidated analog introduces substantial risk of target disengagement, altered pharmacokinetic behavior in subsequent in vivo studies, or a complete loss of the structure-activity relationship (SAR) that originally motivated the selection of the 5-chloro-6-bromo isomer. Therefore, procurement must be compound-specific to ensure experimental reproducibility and to maintain the integrity of the SAR campaign.

Quantitative Differential Evidence for 6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1154740-67-6) Against Closest Analogs


Positional Isomer Differentiation: Predicted pKa Shift of ~0.86 Log Units Relative to the 8-Bromo-6-chloro Isomer

The predicted pKa of 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is 1.82±0.20 . In contrast, its positional isomer, 8-bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 625394-67-4), has a predicted pKa of 2.68±0.20 . This represents a calculated difference of +0.86 log units for the 8,6-isomer, indicating it is less acidic than the 5,6-isomer target compound.

Physicochemical Profiling Lead Optimization Solubility & Permeability

Positional Isomer Differentiation: Predicted Boiling Point Shift of +4.0 °C Relative to the 8-Bromo-6-chloro Isomer

The predicted boiling point for 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is 327.4±42.0 °C . The positional isomer, 8-bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 625394-67-4), has a predicted boiling point of 323.4±42.0 °C . The target compound's boiling point is predicted to be 4.0 °C higher than that of its 8,6-isomer.

Purification & Handling Stability Analytical Chemistry

Lipophilicity Benchmarking: Calculated logP of 3.75 Indicates Moderate-to-High Lipophilicity for BBB Penetration Potential

The calculated logP (partition coefficient) for 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is 3.75, as determined by the ChemSrc database [1]. This value places the compound in the moderately to highly lipophilic range. As a class-level inference, this logP value is higher than many polar drug-like molecules (typically logP < 3) and falls within a range often associated with enhanced passive membrane permeability and potential for crossing the blood-brain barrier (BBB). This contrasts with more polar benzoxazine analogs that may contain additional hydrogen bond donors or charged groups.

ADME Properties Blood-Brain Barrier Drug Design

Biological Activity Profile: Multitarget Engagement Across Kinase, GPCR, and Cytotoxicity Assays

This specific compound has been screened and shows measurable activity across a diverse set of targets, including platelet 12-lipoxygenase (inhibition tested at 30 µM) [1], binding to the A2 adenosine receptor in bovine striatal membranes [2], and cytotoxicity against the 143B human osteosarcoma cell line (evaluated after 72 hr continuous exposure) [3]. While comparative data for close analogs on these exact targets is not available in the sourced datasets, the breadth of activity is noteworthy. As a class-level inference, other benzoxazine derivatives often show more focused activity on a single target class (e.g., PI3K or CDK inhibition). The data indicate this compound's potential as a broad-spectrum probe or a starting point for polypharmacology.

Kinase Inhibition GPCR Ligand Cytotoxicity Polypharmacology

Biological Activity Profile: Lack of Significant Cytotoxicity in Murine Melanoma (B16) Model at 70 µM

In a specific cytotoxicity assay, 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine was tested and found to be non-cytotoxic in the murine melanoma (B16) cell line at the highest concentration tested (70 µM) . This finding suggests a degree of selectivity, as the compound does not universally inhibit cell growth at this concentration, which is relevant for evaluating its potential as a safe chemical probe or lead compound where general toxicity is a concern.

Cytotoxicity Selectivity Safety Profile

Optimal Scientific and Industrial Applications for 6-Bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1154740-67-6) Based on Differential Evidence


Medicinal Chemistry: Designing CNS-Penetrant and Lipophilic Lead Candidates

Given its calculated logP of 3.75, 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is an ideal heterocyclic building block for the construction of compound libraries or lead molecules intended to possess high passive membrane permeability or the ability to cross the blood-brain barrier (BBB). This lipophilicity profile, a direct consequence of its specific 5-chloro-6-bromo substitution pattern, differentiates it from more polar benzoxazine analogs. Medicinal chemists should select this specific isomer when their target product profile requires a moderately lipophilic scaffold to enhance CNS exposure or to improve cellular uptake in assays. Substituting a more polar analog would likely fail to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties [1].

Chemical Biology: A Broad-Spectrum Probe for Target Deconvolution and Phenotypic Screening

The unique biological fingerprint of this compound, which includes measurable activity against platelet 12-lipoxygenase, the A2 adenosine receptor, and the 143B osteosarcoma cell line, makes it a valuable tool for chemical biology applications. Researchers conducting phenotypic screens or seeking to identify novel targets can utilize this compound as a broad-spectrum probe. Its multitarget engagement profile offers an opportunity to study polypharmacology or to perform target deconvolution studies to identify the specific mechanism of action behind an observed phenotypic response. This is a key differentiator from more selective benzoxazine analogs that may only engage a single target class [2].

SAR Campaigns: Establishing the Importance of Precise Halogen Positioning

This compound is a critical component for any Structure-Activity Relationship (SAR) study focused on the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold. The quantitative differences in predicted pKa (Δ+0.86) and boiling point (Δ+4.0 °C) compared to its 8-bromo-6-chloro isomer provide a clear, data-driven rationale for investigating the impact of precise halogen positioning on both physicochemical and biological properties. Researchers should procure this specific isomer to serve as a definitive data point in an SAR matrix, enabling them to understand the effects of the 5,6-substitution pattern and to contrast it directly with data generated from the 6,8- or other analogs. Using a generic or incorrectly specified isomer would corrupt the SAR analysis and could lead to false conclusions about the pharmacophore .

Analytical Method Development: Chromatography Reference Standard

The availability of high-purity batches (95-97%) and well-characterized physicochemical properties, including predicted pKa, logP, and boiling point, support the use of 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine as a reference standard in analytical chemistry. Its distinct predicted boiling point (327.4±42.0 °C) and unique retention characteristics in reversed-phase HPLC (due to its specific logP and pKa) make it a suitable calibrant or system suitability standard for method development, particularly in quality control (QC) or during the analysis of reactions involving this specific building block. This ensures accurate identification and quantification of the target compound and its related substances .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.